trans-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is a synthetic compound used primarily in organic chemistry as a versatile building block for synthesizing more complex molecules. [] It belongs to the class of compounds known as protected amino acids, specifically a protected and fluorinated derivative of pipecolic acid. [] The compound serves as a chiral synthon, meaning it introduces specific stereochemical configurations into the target molecule during synthesis.
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is a fluorinated derivative of piperidine, a cyclic amine commonly used in organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 3-position of the piperidine ring, which can enhance its biological activity and reactivity in various chemical reactions.
This compound falls under the category of piperidine derivatives, specifically classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It is also recognized as a fluorinated compound due to the presence of the fluorine atom, which can impart unique chemical properties.
The synthesis of (3R,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. For example, temperature and solvent choice can significantly affect the outcome of both the fluorination and Boc protection steps.
The molecular structure of (3R,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid includes:
(3R,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid can undergo various chemical transformations:
Each reaction requires specific conditions such as temperature control and inert atmospheres to prevent degradation or unwanted side reactions.
The mechanism of action for (3R,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid often involves its interaction with biological molecules:
(3R,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid has several scientific applications:
This compound exemplifies how modifications to simple organic structures can lead to significant advancements in synthetic chemistry and pharmacology.
Piperidine rings constitute fundamental structural motifs in >20% of commercially available pharmaceuticals. Their conformational rigidity and ability to mimic peptide bonds facilitate precise interactions with biological targets. The cis-(3R,4R) configuration of this compound enhances this precision by:
Table 1: Key Physicochemical Properties
| Property | Value | Method/Notes |
|---|---|---|
| Molecular Formula | C₁₁H₁₈FNO₄ | High-resolution MS |
| Molecular Weight | 247.26 g/mol | - |
| Storage Conditions | Sealed, 2-8°C | Prevents hydrolysis/decarboxylation |
| Chiral Purity | >97% ee | Chiral HPLC analysis [8] |
| SMILES | CC(C)(C)OC(=O)N1CCC@@HC(=O)O | Stereochemistry specified [8] |
Fluorination at C3:
Boc/Carboxyl Protection Synergy:
The cis-relative configuration of C3-fluorine and C4-carboxyl groups confers distinct advantages over trans-isomers:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2